

# Application Note: Determination of Critical Micelle Concentration (CMC) of Lactonic Sophorolipids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lactonic sophorolipid	
Cat. No.:	B15561130	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Sophorolipids (SLs) are a class of glycolipid biosurfactants produced by various yeast species, with Starmerella bombicola being the most studied producer. These molecules consist of a hydrophilic sophorose sugar head and a hydrophobic fatty acid tail. SLs exist in two primary forms: the acidic (open-chain) and the lactonic (cyclic) form, where the fatty acid tail is internally esterified to the sophorose head.[1][2] **Lactonic sophorolipid**s (LSLs) are of particular interest due to their enhanced hydrophobicity and potent biological activities, including antimicrobial, antifungal, and anticancer properties.[3][2][4]

A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form micelles.[5][6] Above the CMC, the surface tension of the solution remains relatively constant, and any additional surfactant molecules form new micelles.[5][7] Determining the CMC is vital for applications in drug delivery, cosmetics, and bioremediation, as it dictates the minimum concentration required to achieve desired effects like solubilization of hydrophobic drugs or emulsification.[1][8] This document provides detailed protocols for the most common methods used to determine the CMC of **lactonic sophorolipids**.



### **Methods for CMC Determination**

Several methods can be employed to determine the CMC of surfactants. The most common techniques rely on detecting a sharp change in a physical property of the surfactant solution as the concentration increases past the CMC.

- Surface Tension Measurement: This is a direct and widely used method.[6] As the surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the surface is saturated, the monomers begin forming micelles in the bulk solution. At this point, the surface tension reaches a minimum value and plateaus.[5][7] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[6][7]
- Fluorescence Spectroscopy: This sensitive method utilizes a fluorescent probe, such as pyrene, which has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[6][9] Below the CMC, the probe resides in the aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles, causing a significant shift in its fluorescence intensity.[6] The CMC is determined from the inflection point when plotting the fluorescence intensity ratio against the surfactant concentration.[6]
- Conductivity Measurement: This method is suitable for ionic surfactants but can also be applied to biosurfactants like sophorolipids, which may carry a charge. The principle is based on the change in the solution's conductivity.[6][10] Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[11] Above the CMC, the formation of larger, slower-moving micelles leads to a decrease in the rate of conductivity increase.[11][12] The CMC is found at the intersection of the two linear portions of the conductivity versus concentration plot.[12]

# **Quantitative Data: CMC of Lactonic Sophorolipids**

The CMC of sophorolipids can vary depending on the length and saturation of the fatty acid tail, the degree of acetylation, and the experimental conditions.[5][8] The table below summarizes CMC values for various **lactonic sophorolipids** reported in the literature.



Sophorolipid Type/Source	Method Used	CMC Value	Minimum Surface Tension (mN/m)	Reference
Diacetylated Lactonic SL	Surface Tension	73 mg/L (0.06 mM)	36	[13]
Lactonic SLs (from S. cerevisiae)	Ring Technique (Tensiometry)	30 mg/L	48	[14]
6', 6"-Diacetyl- C18:0-Lactonic SL	Tensiometry	35 mg/L (0.05 mM)	35	[5]
6', 6"-Diacetyl- C16:0-Lactonic SL	Tensiometry	> 200 mg/L (> 0.3 mM)	> 35	[5]
General Lactonic Sophorolipids	Gradient Dilution Surface Tension	2-20 mg/L	Not Specified	[15]
Sophorolipid (unspecified form)	Steady-state Fluorescence (Pyrene)	1.3 x 10 <sup>-4</sup> mol/L	Not Specified	[9]

# **Experimental Protocols**

The following sections provide detailed step-by-step protocols for determining the CMC of **lactonic sophorolipids**.

# Protocol 1: Surface Tension Method (Wilhelmy Plate or Du Noüy Ring)

This protocol is based on the principle that surface tension decreases with increasing surfactant concentration up to the CMC.[7]

Apparatus and Materials:



- Tensiometer (with a Wilhelmy plate or Du Noüy ring)
- Precision analytical balance
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars
- Beakers or sample vessels
- Lactonic sophorolipid sample
- High-purity deionized water

#### Procedure:

- Prepare a Stock Solution: Accurately weigh a known amount of lactonic sophorolipid and dissolve it in a specific volume of deionized water in a volumetric flask to create a concentrated stock solution (e.g., 1 g/L).
- Prepare Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a
  range of concentrations. It is crucial to prepare concentrations both below and above the
  expected CMC.[7] A logarithmic dilution series is often effective.
- Calibrate the Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water. Ensure the temperature is constant throughout the experiment.
- Measure Surface Tension:
  - Start with the most dilute solution to minimize contamination.
  - Pour the sample into the measurement vessel.
  - Measure the surface tension using the Wilhelmy plate or Du Noüy ring. Ensure the plate/ring is thoroughly cleaned and dried between measurements.
  - Record the surface tension value once it stabilizes.



- Data Analysis:
  - Plot the measured surface tension (γ) on the y-axis against the logarithm of the sophorolipid concentration (log C) on the x-axis.[6][7]
  - The resulting graph should show two linear regions: a steeply decreasing slope at low concentrations and a plateau (nearly zero slope) at high concentrations.[5]
  - The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.[5][7]

# Protocol 2: Fluorescence Spectroscopy Method (Using Pyrene Probe)

This protocol leverages the change in the microenvironment of a fluorescent probe as micelles form.[6]

#### Apparatus and Materials:

- Spectrofluorometer
- Quartz cuvettes
- Volumetric flasks and micropipettes
- Pyrene solution in a volatile solvent (e.g., acetone)
- Lactonic sophorolipid sample
- High-purity deionized water

#### Procedure:

- Prepare Sophorolipid Solutions: Prepare a series of sophorolipid solutions in volumetric flasks at various concentrations, similar to the surface tension method.
- Add Pyrene Probe: Add a small aliquot of the pyrene stock solution to each volumetric flask.
   The final concentration of pyrene should be very low (e.g., ~1 μM) to avoid self-quenching.



Evaporate the solvent (e.g., by gentle nitrogen stream) before filling the flasks to the mark with the corresponding sophorolipid solution.

- Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) in the dark to ensure the probe has partitioned into the micelles where applicable.
- Measure Fluorescence Spectra:
  - Set the excitation wavelength of the spectrofluorometer (typically ~335 nm for pyrene).
  - Record the emission spectra for each sample. Note the intensities at the first (I<sub>1</sub>) and third
     (I<sub>3</sub>) vibronic peaks (approximately 373 nm and 384 nm for pyrene).
- Data Analysis:
  - Calculate the intensity ratio I<sub>1</sub>/I<sub>3</sub> for each sophorolipid concentration. This ratio is sensitive to the polarity of the probe's microenvironment.
  - Plot the I<sub>1</sub>/I<sub>3</sub> ratio against the sophorolipid concentration or its logarithm.
  - The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the tangents from the pre- and post-micellar regions.[6]

### **Protocol 3: Conductivity Method**

This protocol measures the change in electrical conductivity of the solution as micelles form.[6]

Apparatus and Materials:

- · Conductivity meter with a probe
- Precision analytical balance
- Volumetric flasks and pipettes
- Magnetic stirrer and stir bars
- Thermostated water bath



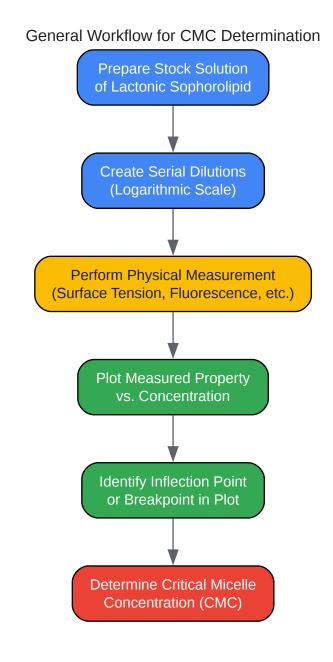
- · Lactonic sophorolipid sample
- High-purity deionized water

#### Procedure:

- Prepare Solutions: Prepare a series of sophorolipid solutions of known concentrations in deionized water.
- Calibrate the Instrument: Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.
- Measure Conductivity:
  - Place the sample vessel in a thermostated water bath to maintain a constant temperature, as conductivity is temperature-dependent.
  - Immerse the conductivity probe in the solution, ensuring it does not touch the sides or bottom of the vessel.[16]
  - Allow the reading to stabilize and record the conductivity.
  - Rinse and dry the probe thoroughly between measurements, starting from the most dilute solution.
- Data Analysis:
  - Plot the specific conductivity (k) as a function of the sophorolipid concentration.[16]
  - The plot will exhibit two linear regions with different slopes.[11]
  - The CMC is the concentration at which the break in the line occurs, found by determining the intersection point of the two linear regressions.

# **Visualized Workflows and Concepts**





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Caption: General experimental workflow for determining the CMC.



# Below CMC **Increase Surfactant** Concentration Monomers Adsorb at Air-Water Interface **Surface Tension Decreases Sharply** Saturation Point Interface Saturated **CMC** Reached Above CMC Further Increase in Concentration **Monomers Form** Micelles in Bulk

CMC Determination by Surface Tension

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Surface Tension Remains Constant (Plateau)

Caption: Logical flow of surface tension changes around the CMC.



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- To cite this document: BenchChem. [Application Note: Determination of Critical Micelle Concentration (CMC) of Lactonic Sophorolipids]. BenchChem, [2025]. [Online PDF].



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